molecular formula C16H24INO6 B4921341 N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B4921341
M. Wt: 453.27 g/mol
InChI Key: KDVQLDDXILOESM-UHFFFAOYSA-N
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Description

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine; oxalic acid is a complex organic compound that features an iodophenoxy group, an ethoxyethyl chain, and a methylpropanamine moiety

Properties

IUPAC Name

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22INO2.C2H2O4/c1-14(2,3)16-8-9-17-10-11-18-13-6-4-12(15)5-7-13;3-1(4)2(5)6/h4-7,16H,8-11H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDVQLDDXILOESM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCCOCCOC1=CC=C(C=C1)I.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the iodination of phenol to form 4-iodophenol. This is followed by the etherification of 4-iodophenol with ethylene glycol to produce 4-iodophenoxyethanol. The next step involves the reaction of 4-iodophenoxyethanol with 2-methylpropan-2-amine under suitable conditions to yield the desired compound. The final product is then treated with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield deiodinated or reduced amine derivatives.

    Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed.

Major Products Formed

    Oxidation: Formation of phenolic oxides.

    Reduction: Formation of deiodinated amines.

    Substitution: Formation of azido or thiol-substituted derivatives.

Scientific Research Applications

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its iodophenoxy group.

    Medicine: Explored for its potential therapeutic properties, including its use in radiolabeling for imaging studies.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets. The iodophenoxy group can facilitate binding to certain proteins or enzymes, while the ethoxyethyl chain and amine moiety can influence the compound’s solubility and reactivity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-1,2-ethanediamine
  • **N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-propanamine

Uniqueness

N-[2-[2-(4-iodophenoxy)ethoxy]ethyl]-2-methylpropan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

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